molecular formula C22H19NO B10949299 (2E)-N-benzyl-2,3-diphenylprop-2-enamide

(2E)-N-benzyl-2,3-diphenylprop-2-enamide

Cat. No.: B10949299
M. Wt: 313.4 g/mol
InChI Key: XELPPRYABXLWBO-LTGZKZEYSA-N
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Description

(2E)-N-benzyl-2,3-diphenylprop-2-enamide is an α,β-unsaturated enamide characterized by a benzyl group attached to the nitrogen atom and two phenyl substituents at the α- and β-positions of the propenamide backbone. This compound belongs to a class of acrylamide derivatives, which are widely studied for their biological activities, including antimicrobial, antioxidant, and cytotoxic properties.

Properties

Molecular Formula

C22H19NO

Molecular Weight

313.4 g/mol

IUPAC Name

(E)-N-benzyl-2,3-diphenylprop-2-enamide

InChI

InChI=1S/C22H19NO/c24-22(23-17-19-12-6-2-7-13-19)21(20-14-8-3-9-15-20)16-18-10-4-1-5-11-18/h1-16H,17H2,(H,23,24)/b21-16+

InChI Key

XELPPRYABXLWBO-LTGZKZEYSA-N

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-BENZYL-2,3-DIPHENYL-2-PROPENAMIDE typically involves the reaction of benzylamine with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of (E)-N-BENZYL-2,3-DIPHENYL-2-PROPENAMIDE may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(E)-N-BENZYL-2,3-DIPHENYL-2-PROPENAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(E)-N-BENZYL-2,3-DIPHENYL-2-PROPENAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-N-BENZYL-2,3-DIPHENYL-2-PROPENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The biological and chemical properties of α,β-unsaturated enamides are highly influenced by substituents on the aromatic rings and the nitrogen atom. Below is a comparative analysis of structurally related compounds:

Table 1: Structural Comparison of Key Analogs
Compound Name Substituents on Nitrogen Phenyl Substituents Molecular Formula Molecular Weight
(2E)-N-benzyl-2,3-diphenylprop-2-enamide Benzyl 2-phenyl, 3-phenyl C22H19NO 313.40
N-benzyl-2,2,2-trifluoroacetamide Benzyl Trifluoroacetyl (non-aryl) C9H8F3NO 203.16
(2E)-N-(3-bromophenyl)-3-phenylprop-2-enamide 3-Bromophenyl 3-phenyl C15H12BrNO 302.17
(2E)-N-[4-(indol-1-ylsulfonyl)phenyl]-3-phenylprop-2-enamide 4-(Indol-1-ylsulfonyl)phenyl 3-phenyl C23H20N2O3S 404.48
(2E)-N-benzyl-3-[4-(isobutyl)phenyl]prop-2-enamide Benzyl 4-(2-methylpropyl)phenyl C20H23NO 293.40

Key Observations :

  • Bromine substitution (e.g., in (2E)-N-(3-bromophenyl)-3-phenylprop-2-enamide) may increase lipophilicity, affecting membrane permeability and antimicrobial activity .
Table 2: Antimicrobial and Antioxidant Profiles
Compound Name Antifungal MIC (μg/mL) Antioxidant Activity (DPPH Scavenging %) Cytotoxicity (IC50)
N-benzyl-2,2,2-trifluoroacetamide 15.62–62.5 (vs. fungi) 78.97% at 1,000 μg/mL 54.7% at 100 μg/mL
Nitrone 10b (N-benzyl triazole derivative) Not reported 81% after 20 min (DPPH) Not reported
Nitrone 10d (4-fluoro-3-methylphenyl motif) Not reported 96% after 60 min (DPPH) Not reported

Key Findings :

  • Antifungal Activity: N-benzyl-2,2,2-trifluoroacetamide demonstrated broad-spectrum antifungal activity, with MIC values as low as 15.62 μg/mL against Aspergillus flavus. This suggests that electron-withdrawing groups enhance antifungal potency compared to non-fluorinated analogs .
  • Antioxidant Capacity: Nitrone derivatives with fluorinated aryl groups (e.g., 10b, 10d) showed superior DPPH radical scavenging (up to 96%) compared to non-fluorinated analogs (e.g., 10a: 78% after 60 min). Fluorine atoms likely stabilize radical intermediates, enhancing antioxidant efficacy .

Enzymatic Inhibition and Molecular Docking

  • Nitrone 10c (2,4-difluorophenyl motif) showed strong inhibition of soybean lipoxygenase (IC50 = 10 µM), suggesting that di-ortho-fluorination enhances LOX binding affinity .

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